Cas no 2197372-53-3 (4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride)
4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride
- 4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride
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- Inchi: 1S/C7H13NO2.ClH/c1-7(2)3-5(6(9)10)8-4-7;/h5,8H,3-4H2,1-2H3,(H,9,10);1H
- InChI Key: RTSRUEOIZRIOBZ-UHFFFAOYSA-N
- SMILES: Cl.OC(C1CC(C)(C)CN1)=O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 154
- Topological Polar Surface Area: 49.3
4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1605416-50mg |
4,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride |
2197372-53-3 | 95.0% | 50mg |
$134.0 | 2023-09-23 | |
| Enamine | EN300-1605416-100mg |
4,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride |
2197372-53-3 | 95.0% | 100mg |
$201.0 | 2023-09-23 | |
| Enamine | EN300-1605416-250mg |
4,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride |
2197372-53-3 | 95.0% | 250mg |
$287.0 | 2023-09-23 | |
| Enamine | EN300-1605416-500mg |
4,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride |
2197372-53-3 | 95.0% | 500mg |
$451.0 | 2023-09-23 | |
| Enamine | EN300-1605416-1000mg |
4,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride |
2197372-53-3 | 95.0% | 1000mg |
$579.0 | 2023-09-23 | |
| Enamine | EN300-1605416-2500mg |
4,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride |
2197372-53-3 | 95.0% | 2500mg |
$1216.0 | 2023-09-23 | |
| Enamine | EN300-1605416-5000mg |
4,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride |
2197372-53-3 | 95.0% | 5000mg |
$2401.0 | 2023-09-23 | |
| Enamine | EN300-1605416-10000mg |
4,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride |
2197372-53-3 | 95.0% | 10000mg |
$4687.0 | 2023-09-23 | |
| Chemenu | CM461989-250mg |
4,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride |
2197372-53-3 | 95%+ | 250mg |
$213 | 2023-01-01 | |
| Chemenu | CM461989-500mg |
4,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride |
2197372-53-3 | 95%+ | 500mg |
$381 | 2023-01-01 |
4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride Related Literature
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride
Introduction to 4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride (CAS No. 2197372-53-3)
4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride, identified by the CAS number 2197372-53-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolidine class of heterocyclic molecules, which are widely recognized for their diverse biological activities and potential applications in drug development. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and a candidate for further pharmacological investigation.
The structural framework of 4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride features a pyrrolidine ring substituted with two methyl groups at the 4-position and a carboxylic acid functional group at the 2-position, further modified by a hydrochloride counterion. This particular arrangement of functional groups imparts unique chemical and biological properties, which have been the focus of recent studies in medicinal chemistry. The presence of the carboxylic acid moiety allows for further derivatization, enabling the synthesis of more complex molecules with tailored biological activities.
In recent years, there has been growing interest in pyrrolidine derivatives due to their role as key scaffolds in the development of novel therapeutic agents. Research has demonstrated that modifications within the pyrrolidine core can significantly influence the pharmacokinetic and pharmacodynamic properties of compounds. The 4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride structure provides a versatile platform for exploring such modifications, making it a promising candidate for drug discovery programs targeting various diseases.
One of the most compelling aspects of 4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride is its potential application in the synthesis of enzyme inhibitors. Pyrrolidine-based inhibitors have shown efficacy in targeting enzymes involved in metabolic pathways, inflammation, and cancer progression. For instance, studies have highlighted the importance of pyrrolidine derivatives in inhibiting kinases and proteases, which are critical players in cellular signaling pathways. The carboxylic acid group in 4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride serves as a key site for covalent bond formation or hydrogen bonding interactions with enzyme active sites, enhancing binding affinity and selectivity.
Moreover, the hydrochloride salt form of this compound improves its bioavailability and pharmacological activity. Hydrochloride salts are commonly used in pharmaceutical formulations due to their enhanced solubility in water and stability under various conditions. This makes 4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride an attractive candidate for oral or injectable drug formulations, where solubility and stability are critical factors.
Recent advancements in computational chemistry and molecular modeling have further accelerated the exploration of 4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride as a lead compound. These techniques allow researchers to predict binding interactions between the compound and biological targets with high precision. By leveraging these computational tools, scientists can optimize the structure of 4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride to improve its potency and reduce off-target effects. This approach has been instrumental in identifying novel drug candidates that exhibit improved pharmacological profiles.
The synthesis of 4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations such as carboxylation and salt formation. The availability of high-quality starting materials and advanced catalytic systems has significantly improved the efficiency of these synthetic processes. As a result, researchers can now access 4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride in sufficient quantities for both laboratory-scale investigations and preclinical studies.
In conclusion, 4 , 4 - Dimethylpyrролидин - 2 - карбоксиловая кислота гидрохлорид (CAS No . 2197372 - 53 - 3) представляет собой многообещающий соединение с широким спектром потенциальных биологических активностей . Его структура и свойства делают его ценным инструментом для разработки новых лекарств и терапевтических стратегий . Благодаря продолжающимся исследованиям и инновациям в области химии и фармакологии , этот компаунд имеет большой потенциал для улучшения здоровья и благополучия людей по всему миру .
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